molecular formula C20H21NO3S2 B2819451 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2097899-79-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2819451
CAS RN: 2097899-79-9
M. Wt: 387.51
InChI Key: GHCITHBPGHLJRZ-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as BHPP and is a derivative of the natural compound, hydroxycinnamic acid. BHPP is a non-toxic compound and has shown promising results in various studies, making it a potential candidate for further research.

Scientific Research Applications

Photovoltaic Applications

Research has shown that thiophene-based molecules, such as the one , are integral in the development of high-efficiency perovskite solar cells. Thiophene cores with arylamine side groups have been reported to achieve power conversion efficiencies of up to 15.4% under AM 1.5G solar simulation, marking significant advancements in solar technology. This efficiency is notable as it surpasses that achieved with more traditional hole-transporting materials, highlighting the potential of thiophene-based molecules in replacing expensive materials like spiro-OMeTAD in solar cell devices (Li et al., 2014).

Organic Electronics

Thiophene derivatives are also pivotal in the development of organic field-effect transistors (OFETs). The study of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives demonstrates the vast potential of thiophene-based compounds in creating high-performance semiconductors for OFETs. These compounds show p-type FET characteristics with mobility values ranging significantly depending on the substituent groups. This variability in performance underscores the adaptability and utility of thiophene derivatives in electronic applications (Takimiya et al., 2005).

Antimicrobial and Antifungal Activities

Furthermore, thiophene-containing compounds have been identified with antimicrobial and antifungal activities. Metabolites isolated from the endophytic fungus Botryosphaeria dothidea, which includes thiophene derivatives, have shown significant inhibitory effects on various bacterial and fungal strains. These findings suggest a promising avenue for the development of new antimicrobial and antifungal agents, potentially leading to new treatments for infectious diseases (Xiao et al., 2014).

Organic Photovoltaics

Additionally, the synthesis and photovoltaic properties of two-dimensional conjugated polythiophenes with bi(thienylenevinylene) side chains highlight the adaptability and efficiency of thiophene derivatives in solar energy applications. These compounds offer a broad absorption band and show improved power conversion efficiencies when used in polymer solar cells (PSCs), further emphasizing the role of thiophene-based molecules in advancing renewable energy technologies (Hou et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been used as fluorophores , suggesting potential targets could be biological structures that can be visualized using fluorescence.

Mode of Action

It’s worth noting that similar compounds have shown enhanced fluorescence in certain solvents . This suggests that the compound might interact with its targets by binding to them and emitting fluorescence when excited, allowing for visualization.

Result of Action

Based on the potential use of similar compounds as fluorophores , one could hypothesize that the compound might aid in the visualization of certain biological structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s fluorescence properties .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-24-15-7-4-14(5-8-15)6-11-20(23)21-13-16(22)17-9-10-19(26-17)18-3-2-12-25-18/h2-5,7-10,12,16,22H,6,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCITHBPGHLJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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